Coumarin-PEG8-tetrazine
Description
Structure
2D Structure
Properties
Molecular Formula |
C43H61N7O12 |
|---|---|
Molecular Weight |
868.0 g/mol |
IUPAC Name |
7-(diethylamino)-N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C43H61N7O12/c1-4-50(5-2)37-11-10-36-30-38(43(53)62-39(36)31-37)42(52)44-13-15-55-17-19-57-21-23-59-25-27-61-29-28-60-26-24-58-22-20-56-18-16-54-14-12-40(51)45-32-34-6-8-35(9-7-34)41-48-46-33(3)47-49-41/h6-11,30-31H,4-5,12-29,32H2,1-3H3,(H,44,52)(H,45,51) |
InChI Key |
YSPJLSFTXOOXIG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCC3=CC=C(C=C3)C4=NN=C(N=N4)C |
Origin of Product |
United States |
Bioorthogonal Reactivity and Reaction Kinetics of Coumarin Peg8 Tetrazine
Mechanism of Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition
The inverse-electron-demand Diels-Alder (IEDDA) reaction is a powerful bioorthogonal ligation technique that involves the cycloaddition between an electron-poor diene, such as the 1,2,4,5-tetrazine (B1199680) ring in Coumarin-PEG8-tetrazine, and an electron-rich dienophile, typically a strained alkene or alkyne. creative-biolabs.comresearchgate.netnih.gov Unlike the normal Diels-Alder reaction, the IEDDA reaction's kinetics are dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. nih.govnih.gov A smaller energy gap between the HOMOdienophile and LUMOdiene results in a faster reaction rate. nih.gov
The mechanism proceeds in two main steps:
A [4+2] cycloaddition occurs where the 4 π-electrons of the tetrazine diene interact with the 2 π-electrons of the dienophile to form a highly strained bicyclic intermediate. creative-biolabs.comresearchgate.netrsc.org
This intermediate then rapidly undergoes an irreversible retro-Diels-Alder reaction, eliminating a molecule of dinitrogen (N₂) gas to yield a stable dihydropyridazine (B8628806) product. creative-biolabs.comrsc.orgglenresearch.com The release of N₂ is the only significant byproduct, making the reaction exceptionally clean for biological applications. nih.gov
This entire process is classified as a "click reaction" due to its high yield, selectivity, and the absence of offensive byproducts. google.com
Specific Reactivity with Strained Alkenes (e.g., Trans-Cyclooctenes, Bicyclononynes)
The reactivity of the tetrazine core is dramatically enhanced when paired with dienophiles that possess significant ring strain, such as trans-cyclooctenes (TCOs) and bicyclononynes (BCNs). nih.govresearchgate.netacs.org The inherent strain in these cyclic alkenes raises the energy of their HOMO, thereby reducing the HOMO-LUMO energy gap with the tetrazine and accelerating the cycloaddition. rsc.org
trans-Cyclooctenes (TCOs): TCO is the most commonly utilized dienophile for IEDDA reactions due to its exceptional reactivity and stability in biological systems. nih.gov The reaction between a tetrazine and TCO is among the fastest bioorthogonal reactions known, proceeding rapidly even at the low concentrations typical for in vivo studies. nih.govresearchgate.netescholarship.org This high reactivity makes the tetrazine-TCO ligation a premier tool for applications like live-cell imaging and pretargeted imaging. nih.govrsc.org
Bicyclononynes (BCNs): BCNs are another class of highly strained dienophiles that exhibit rapid reactivity with tetrazines via the IEDDA mechanism. nih.govresearchgate.netacs.org Studies comparing TCO and BCN have shown that both are effective for labeling applications, with the choice often depending on the specific molecular context and the desired kinetic profile. nih.govresearchgate.netacs.orgacs.org For instance, the combination of a BCN-linked nucleotide with a fluorogenic tetrazine has been successfully used for DNA staining in flow cytometry and live-cell imaging. nih.govresearchgate.net
The efficiency of these reactions is crucial for biological labeling, allowing for the imaging of DNA synthesis in living cells within very short timeframes, sometimes as little as 15 minutes. nih.govresearchgate.net
Electronic and Steric Effects on Tetrazine Reactivity
The rate of the IEDDA reaction can be precisely tuned by modifying the electronic and steric properties of the substituents on the tetrazine ring. researchgate.net
Electronic Effects: The introduction of electron-withdrawing groups (EWGs) onto the tetrazine core lowers the energy of its LUMO. nih.govrsc.orgrsc.org This reduction in LUMO energy decreases the orbital energy gap with the dienophile's HOMO, leading to a significant increase in the reaction rate. rsc.orgrsc.org For example, tetrazines bearing carboxylate or pyridinyl substituents are more reactive than those with electron-donating groups like methoxy (B1213986) groups. rsc.orgrsc.org This principle allows for the rational design of tetrazines with tailored reactivity. researchgate.net
Steric Effects: Steric hindrance also plays a critical role. rsc.org Generally, less sterically hindered tetrazines react faster. rsc.org For instance, monosubstituted tetrazines often exhibit faster kinetics than their disubstituted counterparts. rsc.org However, this effect can be strategically exploited to achieve orthogonal reactivity. A bulky substituent, such as a tert-butyl group, can slow the reaction with a sterically demanding dienophile like TCO while having less of an impact on the reaction with a smaller dienophile like cyclopropene. rsc.orgresearchgate.net This allows for the selective labeling of different molecules in the same system by pairing different sterically matched tetrazine-dienophile partners. rsc.org It is important to note, however, that increasing reactivity through EWGs can sometimes lead to decreased stability of the tetrazine in physiological conditions. nih.govescholarship.org
Quantitative Analysis of Reaction Rates and Selectivity
The performance of this compound in bioorthogonal applications is quantitatively assessed by its reaction rate and its selectivity in complex environments.
Determination of Bimolecular Rate Constants
The kinetics of the IEDDA reaction are described by second-order rate laws, and the reactivity of a given tetrazine-dienophile pair is quantified by its bimolecular rate constant (k₂). d-nb.infonih.gov These constants are typically determined under pseudo-first-order conditions by monitoring the reaction's progress using UV-Vis spectroscopy. d-nb.infonih.gov The decay of the tetrazine's characteristic absorption band in the visible spectrum (around 510-550 nm) in the presence of an excess of the dienophile allows for the calculation of the rate constant. nih.govnih.gov
The IEDDA reaction between tetrazines and strained alkenes is exceptionally fast, with rate constants that can be several orders of magnitude higher than other click chemistry reactions. escholarship.org
| Tetrazine | Dienophile | Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions | Reference |
|---|---|---|---|---|
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | 2000 | 9:1 Methanol/Water, 25°C | researchgate.net |
| H-tetrazine (mono-substituted) | TCO | ~30 times faster than with cyclopropene | Not specified | rsc.org |
| Various | TCO | 10³ - 10⁵ | Aqueous solutions | glenresearch.com |
| Various | Norbornene | ~1.9 | Not specified | nih.gov |
| dipyridin-2-yl-1,2,4,5-tetrazine | Norbornene | 0.15 | Methanol | d-nb.info |
This table presents a selection of reported rate constants to illustrate the range of reactivities. The exact rate for this compound would depend on its specific dienophile partner and reaction conditions.
Intramolecular Cycloaddition Reactions and Their Implications
While the IEDDA ligation is predominantly used as an intermolecular reaction between two separate molecules, recent studies have uncovered the potential for intramolecular versions of this reaction. rsc.orgrsc.orgnih.gov An unprecedented intramolecular [4+2] cycloaddition between a tetrazine and an α,β-unsaturated substrate (like an acryloyl group) tethered to the same molecule has been discovered. rsc.orgrsc.orgnih.govresearchgate.net
This intramolecular reaction can have rate constants that are orders of magnitude larger than a corresponding intermolecular reaction. rsc.org The reaction leads to the formation of unique and highly fluorescent coumarin-dihydropyridazine heterocyclic products. rsc.orgrsc.orgnih.gov The steric and electronic properties that govern the intermolecular reaction also apply here; for example, less sterically hindered tetrazines and non-substituted acrylate (B77674) groups result in the most efficient reactions. rsc.org
The implications of this discovery are significant, opening up new strategies for developing "release-then-click" systems. rsc.orgnih.gov For example, a molecule could be designed to be stable until a specific trigger (e.g., reactive oxygen species) initiates the intramolecular cycloaddition, leading to the release of a therapeutic agent and a fluorescent reporter simultaneously. rsc.orgnih.gov This adds another layer of control and functionality to the tetrazine bioorthogonal chemistry toolkit.
Photophysical Principles and Fluorogenic Activation Mechanisms of Coumarin Peg8 Tetrazine Probes
Through-Bond Energy Transfer (TBET) in Coumarin-Tetrazine Systems
The primary mechanism responsible for the profound fluorescence quenching in coumarin-tetrazine probes is Through-Bond Energy Transfer (TBET). nih.govnih.gov Unlike Förster Resonance Energy Transfer (FRET), which operates through space and is highly dependent on the distance and spectral overlap between donor and acceptor, TBET occurs through the covalent bond framework connecting the fluorophore and the quencher. nih.govnih.gov This mechanism provides a highly efficient conduit for de-energizing the excited state of the coumarin (B35378) donor. nih.gov
In a typical Coumarin-PEG8-tetrazine design, the coumarin fluorophore is linked to the tetrazine quencher via a π-conjugated spacer, such as a phenyl group. mdpi.comnih.gov This conjugated system facilitates rapid and efficient electronic communication between the donor and acceptor. For TBET to be maximally effective, the transition dipole moment of the coumarin's emission must be aligned collinearly with the absorption transition dipole of the tetrazine. mdpi.comnih.gov Appending the phenyl-tetrazine group at the C3 position of the coumarin core with a meta-substitution pattern has been shown to create a nearly ideal alignment for TBET, leading to profound fluorescence attenuation in the probe's "off" state. nih.gov Conversely, a para-substituted analogue exhibits significantly less quenching, confirming that TBET, rather than FRET, is the dominant mechanism. nih.gov The efficiency of TBET circumvents many of the spatial and solvent-related limitations of other quenching mechanisms like FRET and photoinduced electron transfer (PET). nih.gov
Achieving high-contrast fluorogenic performance requires dual optimization: minimizing the quantum yield of the unreacted probe and maximizing that of the fluorescent product. The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. For coumarin-tetrazine probes, the goal is to have a quantum yield near zero for the probe and as high as possible for the coumarin-dienophile adduct.
Strategies to enhance the final quantum yield and turn-on ratio include:
Structural Rigidity: Employing structurally rigid coumarin scaffolds helps maintain a planar conformation, which is generally more emissive. dtic.mil
Coumarin Substitution: The choice of substituents on the coumarin core significantly impacts the photophysical properties of the final product. For instance, introducing an azetidine (B1206935) group to the coumarin scaffold has been shown to improve the fluorescence quantum yield of the resulting dye. chemistryviews.org
Dienophile Selection: The structure of the dienophile used in the iEDDA reaction influences the structure and, consequently, the fluorescence properties of the final product. Reaction with bicyclononyne (BCN) typically yields a fully aromatic and planar pyridazine (B1198779) product, which often exhibits a higher fluorescence quantum yield and greater stability compared to the dihydropyridazine (B8628806) adduct formed from reaction with TCO. nih.gov
Linker and Tetrazine Modification: Systematic studies have shown that the nature of the aromatic spacer (e.g., phenyl vs. pyridyl) and substituents on the tetrazine ring can modulate the quantum yield and turn-on ratios. nih.govchemistryviews.org
The table below presents photophysical data for various coumarin-tetrazine probes after reaction with dienophiles, illustrating the outcomes of different optimization strategies.
| Probe Name | Dienophile | Product λem (nm) | Product Φ | Turn-on Ratio (-fold) | Reference |
| HELIOS 388Me | TCOc | 455 | 0.81 | >11,000 | nih.gov |
| HELIOS 400Me | TCOc | 471 | 0.94 | >2,500 | nih.gov |
| HELIOS 418Me | TCOc | 480 | 0.90 | >4,500 | nih.gov |
| Azetidine-Coum-Pyr-Pyr-Tz | BCN | 475 | 0.99 | ~1,600 | nih.govchemistryviews.org |
| Azetidine-Coum-Pyr-Pyr-Tz | TCO | 475 | 0.38 | ~250 | nih.govchemistryviews.org |
Note: TCOc = trans-cyclooctene (B1233481) derivative; BCN = bicyclononyne; λem = Emission Maximum; Φ = Fluorescence Quantum Yield. Data is illustrative of the high performance achievable with these probes.
Spectroscopic Investigations of Excited State Dynamics
The photophysical behavior of this compound is dictated by the complex dynamics of its electronic excited states. Techniques like steady-state and time-resolved fluorescence and transient absorption spectroscopies are employed to unravel these ultrafast processes. researchgate.netnih.govmdpi.com For coumarin dyes, excitation typically populates a locally excited (LE) state, which can then evolve into other states, such as an intramolecular charge transfer (ICT) state. nih.govrsc.org In 7-aminocoumarin (B16596) derivatives, the ICT process involves charge transfer from the electron-donating amino group to the electron-accepting carbonyl group. nih.gov
In the this compound probe, the presence of the tetrazine introduces a highly efficient, non-radiative decay channel that outcompetes fluorescence. Upon photoexcitation of the coumarin moiety, the energy is rapidly transferred via the TBET mechanism to the tetrazine, which then dissipates the energy non-radiatively. rsc.orgnih.gov This deactivation is an ultrafast process, effectively shutting down the fluorescent pathway.
After the iEDDA reaction, the tetrazine quencher is destroyed, and the excited state dynamics of the resulting coumarin-pyridazine product resemble those of a typical fluorescent coumarin dye. The excited state can then decay radiatively by emitting a photon, leading to the observed bright fluorescence. Studies on related coumarin systems reveal that the lifetime of the excited state and its decay pathways are sensitive to the molecular structure and its environment. nih.govrsc.org For instance, the formation of long-lived triplet excited states has been observed in some coumarin derivatives, which can be studied using nanosecond time-resolved transient absorption spectroscopy. rsc.org Understanding these fundamental excited state processes is key to the rational design of probes with tailored photophysical properties. nih.gov
Environmental and Structural Modulators of Photophysical Performance
The performance of this compound probes can be significantly influenced by both external environmental factors and internal structural modifications.
Environmental Modulators:
Solvent Polarity: A key piece of evidence supporting the TBET mechanism in coumarin-tetrazine probes is the general independence of their fluorescence quenching from solvent polarity. nih.gov Mechanisms based on photoinduced electron transfer (PET) or the formation of twisted intramolecular charge transfer (TICT) states are often highly sensitive to solvent polarity, which is not typically observed for these probes before the reaction. nih.govrsc.org However, the final fluorescent product can exhibit solvatochromism, where its emission spectrum shifts depending on the polarity of the environment. dtic.mil
Spatial Confinement: The local environment, such as confinement within a cellular organelle or binding to a macromolecule, can alter the excited state dynamics and photophysical properties of the probe and its product by imposing steric constraints. nsf.gov
Structural Modulators: The modular synthesis of these probes allows for systematic structural variations to fine-tune their properties. nih.govnih.gov Key structural elements that can be modified include the coumarin core, the spacer, and the tetrazine unit.
| Structural Modification | Effect on Photophysical Performance | Reference |
| Coumarin Core Substitution | Modifies absorption/emission wavelengths (color tuning) and quantum yield. Azetidine substituents can increase quantum yield. | mdpi.comchemistryviews.org |
| Spacer between Coumarin and Tetrazine | Affects TBET efficiency. A meta-phenyl spacer provides optimal geometry for quenching. Aromatic spacers like pyridyl can alter solubility and reaction kinetics. | nih.govnih.govchemistryviews.org |
| Substituents on Tetrazine Ring | Influences iEDDA reaction kinetics and stability of the probe. Electron-withdrawing groups can increase reaction rates. | nih.govchemistryviews.org |
| Choice of Dienophile (e.g., TCO vs. BCN) | Determines the structure of the final fluorescent product. BCN yields a more planar, aromatic pyridazine, often resulting in higher quantum yields and turn-on ratios compared to the TCO product. | nih.gov |
This ability to rationally tune the probe's characteristics through structural modification makes this compound and its analogues highly versatile tools for a wide range of biological imaging applications. nih.govchemistryviews.org
Advanced Applications in Bioorthogonal Chemical Biology and Molecular Imaging Research
Targeted Biomolecule Labeling Strategies
The specificity and efficiency of the iEDDA reaction make Coumarin-PEG8-tetrazine an excellent candidate for targeted biomolecule labeling. This approach allows for the precise attachment of the coumarin (B35378) fluorophore to specific biological molecules of interest, facilitating their visualization and study.
Site-specific protein conjugation is a powerful technique for studying protein function and localization. This compound can be used to label proteins that have been functionalized with a TCO group. clinisciences.com This functionalization can be achieved through various methods, including the incorporation of unnatural amino acids containing TCO moieties or through enzymatic modifications. The subsequent reaction with this compound results in a fluorescently labeled protein with the dye attached at a predetermined site. This precision is crucial for maintaining the protein's natural function and for accurate imaging studies. The hydrophilic PEG8 linker helps to improve the solubility and reduce the potential for non-specific binding of the labeled protein.
Recent advancements have demonstrated the utility of tetrazine ligations for the site-specific modification of proteins. For instance, a method termed TyrEx (tyramine excision) cycloaddition allows for the autonomous generation of a dienophile in bacteria, which can then be conjugated with a tetrazine-containing probe. nih.gov This strategy has been successfully applied to produce a radiolabel chelator-modified Her2-binding Affibody and for the intracellular fluorescent labeling of the cell division protein FtsZ. nih.gov Furthermore, combining intein-mediated expressed protein ligation (EPL) with the iEDDA reaction between a styrene-functionalized single-chain antibody fragment (scFv) and a tetrazine-conjugated compound has enabled the site-specific functionalization of antibodies while preserving their binding activity. researchgate.net
Table 1: Examples of Site-Specific Protein Conjugation Strategies
| Strategy | Description | Biomolecule Target | Reference |
|---|---|---|---|
| TyrEx Cycloaddition | Autonomous dienophile generation in bacteria for tetrazine ligation. | Her2-binding Affibody, FtsZ protein | nih.gov |
| Intein-mediated EPL and iEDDA | Combination of expressed protein ligation with styrene-tetrazine cycloaddition. | Single-chain antibody fragments (scFvs) | researchgate.net |
The application of this compound extends beyond proteins to the labeling of other important biomolecules like nucleic acids and metabolites. sichem.de For nucleic acids, site-specific labeling can be achieved by incorporating a TCO-modified nucleotide during solid-phase synthesis or through enzymatic methods. The resulting TCO-functionalized DNA or RNA can then be reacted with this compound for fluorescent labeling. This enables the study of nucleic acid localization, trafficking, and interactions within the cell. Similarly, metabolites can be tagged with TCO groups through metabolic engineering, allowing for their subsequent labeling and tracking within metabolic pathways. The ability to fluorescently label these fundamental cellular components provides valuable insights into cellular processes.
Real-time Fluorescence Imaging in Cellular and Subcellular Contexts
A key advantage of this compound and related probes is their application in real-time fluorescence imaging of live cells. nih.govnih.gov The bioorthogonal nature of the iEDDA reaction ensures that the labeling process has minimal perturbation on the native cellular environment.
A significant breakthrough enabled by coumarin-tetrazine probes is the development of no-wash imaging protocols. nih.govnih.gov This is possible due to the fluorogenic nature of the reaction. This compound itself is often in a "dark" or non-fluorescent state. However, upon reaction with a TCO-tagged biomolecule, a significant increase in fluorescence intensity is observed. nih.govnih.gov This "turn-on" fluorescence allows for the direct visualization of the labeled target without the need for washing steps to remove unbound probe, which can be detrimental to live cells. nih.govnih.gov This feature is particularly advantageous for imaging dynamic processes and for high-throughput screening applications. Studies have shown that these types of probes can achieve high brightness enhancements, making them ideal for sensitive detection of targets like cell-surface receptors on cancer cells, mitochondria, and the actin cytoskeleton with minimal background signal. nih.govnih.gov
The development of a variety of fluorogenic probes with different spectral properties, including those based on coumarin, opens the door for multiplexed bioimaging. By using multiple, spectrally distinct fluorogenic probes that react with different bioorthogonal handles, researchers can simultaneously visualize several different biomolecules or cellular structures within the same cell. This allows for the study of complex interactions and co-localization of different cellular components in real-time.
Engineering of Probes for Specific Biological Targets
The versatility of the coumarin-tetrazine scaffold allows for the engineering of probes tailored for specific biological targets. nih.gov By modifying the targeting moiety that carries the TCO group, researchers can direct the this compound label to virtually any biomolecule of interest. For example, TCO can be conjugated to antibodies for targeting specific cell surface receptors, to small molecules for probing enzyme activities, or to ligands for studying receptor-ligand interactions. This adaptability makes this compound a powerful tool for developing highly specific imaging agents for a wide range of biological questions. The development of ultrafluorogenic probes with high turn-on ratios has enabled the imaging of diverse targets, including those on cancer cells and within subcellular compartments like mitochondria. nih.govnih.gov
Organelle-Specific Localization (e.g., mitochondria)
The ability to direct fluorescent probes to specific organelles is crucial for studying localized biological processes without ambiguity from off-target signals. Coumarin-tetrazine probes can be chemically modified to accumulate in specific cellular compartments. A primary strategy for mitochondrial targeting involves the conjugation of the probe to a lipophilic cation, most commonly the triphenylphosphonium (TPP) cation. The large negative membrane potential of the inner mitochondrial membrane drives the accumulation of these positively charged TPP-conjugated molecules within the mitochondrial matrix.
In this approach, a trans-cyclooctene (B1233481) (TCO)-modified TPP molecule is first introduced into live cells, where it selectively localizes within the mitochondria. Subsequent addition of a coumarin-tetrazine probe, such as this compound, initiates the bioorthogonal reaction specifically within the organelle. researchgate.net The inverse-electron-demand Diels-Alder (iEDDA) reaction between the tetrazine and the mitochondria-localized TCO triggers a dramatic increase in fluorescence, enabling the "no-wash" imaging of mitochondria with a high signal-to-noise ratio. researchgate.netnih.gov This method allows for the precise visualization of mitochondrial morphology and dynamics in real-time. nih.govexlibrisgroup.com
| Targeting Strategy | Mechanism | Target Organelle | Reference |
| Triphenylphosphonium (TPP) Conjugation | Accumulation driven by the mitochondrial membrane potential | Mitochondria | researchgate.net |
Cell Surface and Cytoskeletal Component Probing
The "light-up" nature of the this compound reaction is exceptionally well-suited for probing dynamic structures on the cell surface and within the cytoskeleton, where minimizing background fluorescence from unbound probes is essential for clarity. chemistryviews.orgnih.gov
Cell Surface Receptor Imaging: For labeling specific cell surface proteins, such as receptors, an antibody specific to the receptor is first conjugated with a TCO group. nih.gov When this TCO-modified antibody is introduced to cells, it binds to its target receptor on the cell membrane. The subsequent addition of this compound results in a rapid click reaction with the antibody-bound TCO, leading to bright, membrane-specific fluorescent staining within seconds to minutes. nih.gov This technique has been successfully used to image Epidermal Growth Factor Receptor (EGFR) expression on cancer cells. nih.gov
Cytoskeletal Component Visualization: The actin cytoskeleton can be visualized with high fidelity using a similar strategy. mdpi.comresearchgate.net Phalloidin, a bicyclic peptide that binds specifically to filamentous actin (F-actin), is modified with a TCO group. mdpi.comresearchgate.net When cells are treated with phalloidin-TCO, it selectively labels the actin filaments. Upon addition of a coumarin-tetrazine probe, vivid, fluorogenic images of the actin cytoskeleton are produced with an excellent signal-to-noise ratio, effectively eliminating the need for wash steps that can disrupt cellular structures. mdpi.comresearchgate.net
| Target Component | Labeling Agent | Bioorthogonal Pair | Application | Reference |
| Cell Surface Receptors (e.g., EGFR) | TCO-conjugated antibody | TCO + Coumarin-tetrazine | No-wash imaging of receptor expression | nih.gov |
| Actin Filaments | Phalloidin-TCO | TCO + Coumarin-tetrazine | High-contrast visualization of the cytoskeleton | mdpi.comresearchgate.net |
Chemically Triggered Release Mechanisms (e.g., "Release-then-Click")
Beyond its role in imaging, the tetrazine moiety can be incorporated into sophisticated probes designed for the controlled release of molecules. A notable strategy is the "release-then-click" mechanism, which leverages an intramolecular cycloaddition reaction. rsc.orgresearchgate.net
This approach involves designing a molecule that contains both a tetrazine and a strained olefin, held together by a linker that is sensitive to a specific chemical trigger, such as reactive oxygen species (ROS). rsc.org In its initial state, the molecule is stable. However, upon encountering the trigger (e.g., high levels of ROS in a tumor microenvironment), the linker is cleaved, releasing a therapeutic or signaling molecule. This cleavage event also brings the now-unmasked tetrazine and olefin into proximity, allowing for a rapid intramolecular [4+2] cycloaddition. rsc.org This "click" reaction produces a new, highly fluorescent molecule, often a coumarin-dihydropyridazine heterocycle, which serves as a fluorescent reporter indicating that the release event has occurred. rsc.org
This strategy effectively combines a sensing/release function with a reporting function. Researchers have developed systems based on this principle for the ROS-triggered release of methylselenenic acid (MeSeOH), a potential anti-cancer agent, along with a fluorescent tracer, demonstrating the concept in HeLa cells. rsc.orgresearchgate.net While this compound itself is an intermolecular reagent, the underlying chemistry of coumarin-tetrazine systems is central to these advanced, triggered-release probes.
Integration into Multifunctional Probes for Chemical Biology Studies
The robust and fluorogenic nature of the coumarin-tetrazine ligation makes it an ideal component for integration into multifunctional probes for complex chemical biology studies. medchemexpress.com Its primary function as a "light-up" reporter can be combined with other functionalities to create sophisticated tools for interrogating biological systems.
The "release-then-click" probes discussed previously are a prime example of such multifunctionality, combining environmental sensing (e.g., for ROS), payload delivery, and fluorescent reporting into a single molecular system. rsc.org
Mentioned Compounds
Computational and Theoretical Approaches to Understanding Coumarin Peg8 Tetrazine
Quantum Chemical Investigations of Molecular and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for elucidating the molecular and electronic properties of fluorescent dyes like the coumarin (B35378) moiety in Coumarin-PEG8-tetrazine. uss.clinformaticsjournals.co.in These methods provide insights into the molecule's geometry, electronic state distribution, and spectroscopic characteristics. uss.clinformaticsjournals.co.in
Researchers have extensively used DFT to study various coumarin derivatives. informaticsjournals.co.inresearchgate.net These studies often focus on calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uss.cl The HOMO-LUMO energy gap is a critical parameter as it correlates with the molecule's electronic absorption and emission properties. uss.cl For instance, substitutions on the coumarin core can significantly alter the HOMO and LUMO energy levels, leading to shifts in the absorption and emission wavelengths. bath.ac.uk Quantum-chemical calculations have corroborated that increasing the electron-donating strength of substituents at the 7-position or the electron-withdrawing strength at the 3- or 4-position of the coumarin ring leads to a red shift in the UV-vis peak absorption and lasing wavelengths. bath.ac.uk
In the context of this compound, the coumarin core is the photoactive component. DFT calculations can predict how the attachment of the PEG-tetrazine linker might electronically influence the coumarin's ground and excited states. While the long, flexible PEG chain is generally considered an electronic insulator that spatially separates the coumarin and tetrazine, nih.gov there could be subtle inductive effects or through-space interactions that slightly modify the electronic properties of the fluorophore.
The tetrazine moiety also has a distinct electronic structure that is crucial for its reactivity. DFT calculations have been employed to study the electronic properties of tetrazines, particularly to understand their reactivity in inverse electron-demand Diels-Alder (iEDDA) reactions. nih.govuzh.ch The low-lying LUMO of the tetrazine ring is a key factor in its rapid reaction with dienophiles. uzh.chrsc.org
Table 1: Representative Calculated Electronic Properties of Coumarin Derivatives from DFT Studies This table presents illustrative data from computational studies on various coumarin derivatives to indicate the typical range of values. The exact values for this compound would require specific calculations.
| Coumarin Derivative | Basis Set | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated Energy Gap (eV) |
| 1-Methyl-benzo[f]chromen-3-one | B3LYP/6-31+G(d,p) | -6.23 | -2.18 | 4.05 |
| C4-substituted 7-aminocoumarin (B16596) (generic) | Not Specified | Not Specified | Not Specified | Not Specified |
| NKX-2311 derivative D1 | B3LYP/6-31G(d) | -5.25 | -2.93 | 2.32 |
| NKX-2311 derivative D3 | B3LYP/6-31G(d) | -5.33 | -3.11 | 2.22 |
Data sourced from multiple computational studies on coumarin derivatives. uss.clinformaticsjournals.co.inresearchgate.net
Molecular Dynamics Simulations for Conformational and Interaction Analysis
Molecular dynamics (MD) simulations are a powerful computational technique for exploring the conformational landscape and intermolecular interactions of flexible molecules like this compound in various environments. rsc.orgnih.gov Given the presence of the long and flexible PEG8 linker, MD simulations are particularly well-suited to understanding the spatial relationship between the coumarin fluorophore and the tetrazine reactive handle.
MD simulations of PEGylated molecules have shown that PEG chains can adopt a range of conformations, from extended to more compact, folded structures. nih.gov The conformation is often influenced by the solvent and interactions with other molecules. rsc.orgnih.gov In an aqueous environment, the hydrophilic nature of the PEG linker in this compound would likely lead to a dynamic range of conformations, influencing the accessibility of the tetrazine group for reaction and the potential for interactions between the coumarin and tetrazine moieties. All-atom MD simulations have been used to study the conformational distribution of PEG-based cross-linkers, revealing their flexibility and how they can influence the capture of protein dynamics. oup.com
Furthermore, MD simulations can provide insights into how this compound interacts with biomolecules. For example, simulations of PEGylated proteins have demonstrated that the PEG chain can shield the protein surface, which can affect its bioavailability and bioactivity. rsc.org In the case of this compound, MD simulations could be used to model its approach and binding to a target molecule containing a dienophile, providing a dynamic picture of the pre-reaction complex.
The interaction between the coumarin fluorophore and the tetrazine quencher is another area where MD simulations can be enlightening. While often depicted as being held at a distance by the linker, the flexibility of the PEG chain could allow for transient close contacts. MD simulations can quantify the distribution of distances between the coumarin and tetrazine, which is critical for understanding potential quenching mechanisms, such as Förster Resonance Energy Transfer (FRET) or Dexter-type electron exchange. mdpi.com
Table 2: Illustrative Conformational Properties of PEG Chains from Molecular Dynamics Simulations This table provides examples of conformational metrics for PEG chains from simulation studies to highlight their flexibility. Specific values for the PEG8 linker in this compound would depend on the simulation conditions.
| System | Simulation Method | Key Conformational Finding |
| PEGylated Hemoglobin | All-atom MD | PEG chains on the protein surface adopt folded rather than extended conformations. |
| PEGylated Insulin | All-atom MD | PEG chains interact with hydrophobic residues and form hydrogen bonds with water, increasing the molecule's size. |
| BS(PEG)2 Cross-linker | All-atom MD | The PEG backbone provides a different conformational distribution compared to a methylene (B1212753) backbone. |
| Polyrotaxane with PEG | MD | Analysis of water structure around the polymer reveals different water regions based on interactions with functional groups. |
Data sourced from various MD simulation studies of PEGylated systems. rsc.orgnih.govoup.com
Predictive Modeling of Reactivity and Spectroscopic Properties
Predictive modeling, encompassing both quantum chemical calculations and machine learning (ML) approaches, is instrumental in forecasting the reactivity of the tetrazine moiety and the spectroscopic properties of the coumarin fluorophore in this compound. nih.govacs.org
The reactivity of tetrazines in iEDDA reactions is governed by the energy gap between the diene's LUMO and the dienophile's HOMO. rsc.org Computational models, particularly DFT, have been successfully used to predict the reaction rates of various tetrazine derivatives. nih.govresearchgate.net By calculating the activation energy (ΔG‡) for the cycloaddition reaction, researchers can quantitatively predict how different substituents on the tetrazine ring will affect its reactivity. nih.gov For instance, electron-withdrawing groups on the tetrazine ring lower its LUMO energy, accelerating the reaction. rsc.org Such models can be used to predict the bioorthogonal reaction kinetics of this compound with a given dienophile, such as trans-cyclooctene (B1233481) (TCO). nih.gov
For the coumarin component, predictive models can forecast its key spectroscopic properties, including absorption and emission wavelengths. acs.orgacs.org TD-DFT calculations are a common method for predicting the vertical transition energies associated with absorption and fluorescence. researchgate.net These calculations have shown a good correlation with experimental results for a variety of coumarin derivatives. researchgate.net
More recently, machine learning models have emerged as a powerful tool for predicting the optical properties of coumarins. acs.orgacs.orgresearchgate.net By training on large experimental databases of coumarin derivatives and their measured absorption and emission wavelengths, these models can learn the complex relationships between molecular structure and spectroscopic properties. acs.orgacs.org A subgraph modular input approach, for example, can modularize a coumarin derivative into its core and substituents to understand how each part influences the optical properties. acs.org Such models could be adapted to predict the spectroscopic behavior of this compound, treating the PEG8-tetrazine moiety as a substituent on the coumarin core.
Table 3: Examples of Predictive Modeling Applications for Coumarin and Tetrazine Systems This table showcases the utility of predictive modeling for understanding the properties of the key components of this compound.
| Modeled Property | Computational Method | System | Key Finding |
| iEDDA Reaction Rate | DFT (M06-2X/6-311+G(d,p)) | Norbornenes with 1,2,4,5-tetrazines | The distortion/interaction model can explain the relative cycloaddition rates. |
| iEDDA Reactivity | DFT (SMD water) | Substituted Aryltetrazines | Good correlation between calculated activation energy and experimental rate constants. |
| Optical Properties | Machine Learning (GWGC-SMI) | Coumarin Derivatives | The model can predict absorption and emission wavelengths and quantify the effect of substituents. |
| Spectroscopic Properties | TD-DFT | C4-substituted 7-aminocoumarins | Calculated results correlate well with experimental absorption and fluorescence maxima. |
| Anti-Cancer Properties | QSPR | Coumarin Derivatives | Connection-based topological descriptors can be used to model physicochemical properties. |
Data sourced from various predictive modeling studies. nih.govresearchgate.netacs.orgresearchgate.netmdpi.com
Future Perspectives and Emerging Research Directions
Innovations in Coumarin-Tetrazine Conjugate Design for Enhanced Performance
Future advancements in Coumarin-PEG8-tetrazine probes are centered on rational design strategies to boost their performance metrics, such as fluorescence turn-on ratio, brightness, and reaction kinetics.
One key area of innovation is the systematic exploration of the coumarin (B35378) scaffold itself. researchgate.netnih.gov Researchers are moving beyond traditional coumarin cores to develop derivatives with extended π-conjugated systems, such as benzo[g]coumarins, which shift the emission wavelengths towards the red and far-red regions. elsevierpure.com This is crucial for in vivo imaging, as longer wavelengths minimize tissue autofluorescence and increase penetration depth. elsevierpure.com Another approach involves the synthesis of structurally diverse coumarins to create a palette of probes spanning the visible spectrum, enabling multicolor imaging experiments. nih.gov
The mechanism of fluorescence quenching and subsequent "light-up" activation is another critical focus. While early designs relied on mechanisms like Förster Resonance Energy Transfer (FRET) or Photoinduced Electron Transfer (PET), recent breakthroughs have highlighted the superior efficiency of Through-Bond Energy Transfer (TBET). nih.govmdpi.comnih.gov In TBET-based probes, the tetrazine quencher and coumarin fluorophore are linked via a conjugated π-system, allowing for highly efficient quenching and leading to exceptionally high fluorescence turn-on ratios, in some cases exceeding 11,000-fold upon reaction with a dienophile like trans-cyclooctene (B1233481) (TCO). nih.govnih.gov The strategic alignment of the transition dipoles of the coumarin and tetrazine is a key design principle for maximizing this effect. mdpi.comresearchgate.net
Innovations also include optimizing the linker connecting the coumarin and the tetrazine. The PEG8 linker in this compound enhances water solubility and biocompatibility, but future designs may explore linkers that further improve reaction kinetics or cell permeability. researchgate.netnih.gov Shortening or altering the linker's composition could influence the probe's stability and reactivity in complex biological environments. researchgate.net
| Probe Design Strategy | Key Advantage | Reported Turn-on Ratio | Relevant Compound Class |
| Through-Bond Energy Transfer (TBET) | Exceptionally high fluorescence enhancement. | Up to 11,000-fold. nih.govnih.gov | HELIOS Probes (Coumarin-Tetrazine). nih.gov |
| Monochromophoric Design | High quenching efficiency across various emission wavelengths. | 600 to 1000-fold. mdpi.com | Various fluorophore-tetrazine conjugates. mdpi.com |
| Cyclopropenone (CpO) Masking | Activation by bioorthogonal phosphines, offering an alternative reaction pathway. | Up to 760-fold. acs.orgchemrxiv.org | CpO-masked coumarins. acs.orgchemrxiv.org |
This table presents a summary of innovative design strategies for fluorogenic probes, highlighting their advantages and reported performance.
Broadening the Scope of Bioorthogonal Applications with this compound Derivatives
The robust and fluorogenic nature of the inverse electron demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes is enabling the application of this compound derivatives in increasingly complex biological systems. mdpi.comresearchgate.net Future research will focus on pushing the boundaries of these applications from in vitro and live-cell imaging to in vivo studies and diagnostics.
A significant emerging application is in pretargeted imaging and therapy. researchgate.netresearchgate.net In this strategy, an antibody conjugated to a dienophile (e.g., TCO) is first administered and allowed to accumulate at a target site, such as a tumor. researchgate.netfrontiersin.org After unbound antibody is cleared from circulation, the much smaller, rapidly clearing this compound probe is administered. It then "clicks" to the pre-localized antibody, providing a high-contrast fluorescent signal for imaging or delivering a therapeutic payload. researchgate.netfrontiersin.org This approach improves the target-to-background ratio and minimizes off-target effects. frontiersin.org
Furthermore, the versatility of these probes allows for the labeling of a wide array of biomolecules beyond proteins, including glycans, lipids, and nucleic acids. frontiersin.orgmdpi.com By metabolically incorporating a dienophile into these biomolecules, researchers can use this compound to track their dynamics in real-time within living cells. nih.gov This opens up avenues for studying cellular processes like protein trafficking, cytoskeletal dynamics, and mitochondrial function with minimal perturbation and without the need for wash steps, which is a significant advantage over conventional "always-on" fluorescent probes. researchgate.netnih.govnih.gov The development of probes with unique reaction profiles also sets the stage for future multiplexed labeling studies, where multiple targets can be visualized simultaneously. acs.orgchemrxiv.org
Synergistic Integration with Advanced Analytical and Imaging Technologies
The unique properties of this compound probes make them highly compatible with advanced analytical and imaging platforms, a synergy that is expected to drive future discoveries.
One of the most promising areas is the integration with super-resolution microscopy techniques. nih.gov The high brightness and photostability of the coumarin-dihydropyridazine product formed after the click reaction, combined with the low background of the unreacted probe, are ideal for imaging techniques that push beyond the diffraction limit of light. This allows for the visualization of subcellular structures with unprecedented detail.
Another key synergy is with positron emission tomography (PET), a highly sensitive in vivo imaging modality. frontiersin.org By replacing the coumarin with a chelator for a positron-emitting radionuclide (e.g., ⁶⁴Cu or ¹⁸F), the same tetrazine-based pretargeting strategy can be used for PET imaging, providing quantitative information on target distribution in deep tissues. researchgate.netfrontiersin.org Researchers have already developed ¹⁸F-labeled and ⁶⁴Cu-labeled tetrazines for this purpose. frontiersin.org
The high signal-to-noise ratio of these fluorogenic probes also benefits quantitative techniques like flow cytometry. researchgate.net Cells labeled with a dienophile show a dramatic increase in fluorescence upon incubation with a coumarin-tetrazine probe, allowing for clear and sensitive detection and sorting of specific cell populations. researchgate.net Additionally, the development of benzo[g]coumarin-based tetrazine probes with strong two-photon absorption cross-sections will enhance their use in two-photon microscopy (TPM), which enables deep-tissue imaging with reduced phototoxicity. elsevierpure.com
| Advanced Technology | Synergistic Advantage of Coumarin-Tetrazine Probes | Future Application |
| Super-Resolution Microscopy | High brightness, photostability, and low background fluorescence enhance image resolution. nih.gov | Nanoscale imaging of subcellular structures and molecular interactions. |
| Positron Emission Tomography (PET) | The tetrazine moiety enables a pretargeting strategy for radionuclide delivery. researchgate.netfrontiersin.org | Quantitative in vivo imaging of disease biomarkers for diagnostics. |
| Flow Cytometry | High fluorescence turn-on provides excellent signal separation for cell analysis and sorting. researchgate.net | Rare cell detection and high-throughput screening. |
| Two-Photon Microscopy (TPM) | Red-shifted benzo[g]coumarin derivatives offer high two-photon absorption. elsevierpure.com | Deep-tissue in vivo imaging with improved penetration and lower phototoxicity. |
This table illustrates the synergistic integration of coumarin-tetrazine probes with advanced imaging and analytical technologies, outlining the key advantages and future applications.
Q & A
Q. How can researchers reconcile discrepancies between in vitro and in vivo performance of this compound conjugates?
- Resolution steps :
Pharmacokinetic modeling : Compare clearance rates (t1/2) and biodistribution profiles.
Microenvironment analysis : Measure pH, redox potential, and protease activity in vivo to identify destabilizing factors.
Iterative redesign : Modify PEG length or introduce stabilizing linkers (e.g., disulfide bonds) based on in vivo findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
